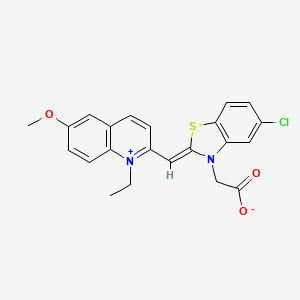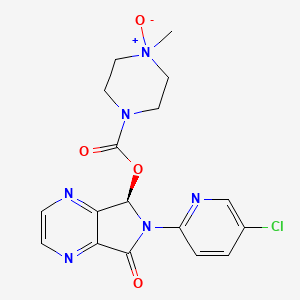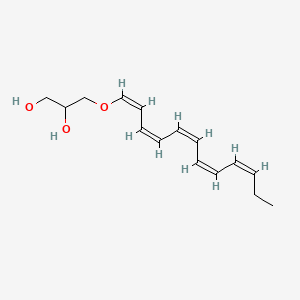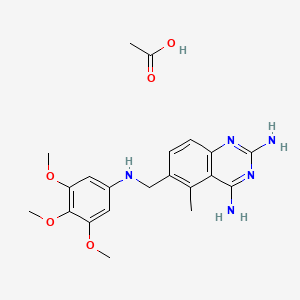
Carbocyclic-6-chloropurine nucleoside-arabino
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbocyclic-6-chloropurine nucleoside-arabino is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a carbocyclic ring structure and a 6-chloropurine base, which is linked to an arabino sugar moiety. The unique structural features of this compound make it a valuable candidate for various therapeutic applications, particularly in antiviral and anticancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-6-chloropurine nucleoside-arabino typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring is synthesized through a series of cyclization reactions, often involving the use of cyclopropylamine and other reagents.
Introduction of the 6-Chloropurine Base: The 6-chloropurine base is introduced through nucleophilic substitution reactions, where the chlorine atom is replaced with various nucleophiles such as amines, alcohols, or thiols.
Attachment of the Arabino Sugar Moiety: The arabino sugar moiety is attached to the carbocyclic ring through glycosylation reactions, which typically involve the use of glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often employing continuous flow synthesis techniques and advanced purification methods to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Carbocyclic-6-chloropurine nucleoside-arabino undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The 6-chloropurine base allows for substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, catalytic amounts of copper chloride, and potassium carbonate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles (amines, alcohols, thiols) under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups introduced through the substitution reactions.
科学的研究の応用
Carbocyclic-6-chloropurine nucleoside-arabino has a wide range of scientific research applications, including:
Antiviral Research: The compound has shown potential as an antiviral agent, particularly against RNA-dependent RNA-polymerase of viruses such as SARS-CoV-2.
Anticancer Research: It has been evaluated for its anticancer properties, demonstrating high potency against various cancer cell lines.
Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of nucleoside analogues and their interactions with enzymes and other molecular targets.
作用機序
The mechanism of action of carbocyclic-6-chloropurine nucleoside-arabino involves its incorporation into viral or cellular nucleic acids, where it disrupts the normal synthesis and function of these molecules. The compound targets key enzymes such as RNA-dependent RNA-polymerase, inhibiting viral replication . In cancer cells, it interferes with DNA synthesis and repair, leading to cell death .
類似化合物との比較
Carbocyclic-6-chloropurine nucleoside-arabino can be compared with other similar compounds, such as:
Acyclovir: A widely used antiviral agent that targets viral DNA polymerase.
Gemcitabine: An anticancer nucleoside analogue used in chemotherapy.
Abacavir: An anti-HIV drug that targets reverse transcriptase.
Uniqueness
The uniqueness of this compound lies in its carbocyclic ring structure and the presence of the 6-chloropurine base, which allows for versatile chemical modifications and a broad range of biological activities.
特性
CAS番号 |
62357-69-1 |
|---|---|
分子式 |
C11H13ClN4O3 |
分子量 |
284.70 g/mol |
IUPAC名 |
(1R,2R,3R,5R)-3-(6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H13ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2/t5-,6-,8-,9-/m1/s1 |
InChIキー |
GGJDZOWNXFYEEV-SQEXRHODSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
正規SMILES |
C1C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


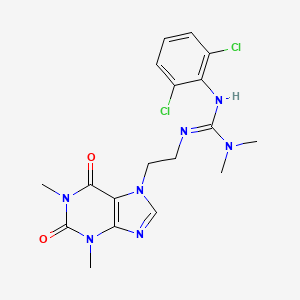
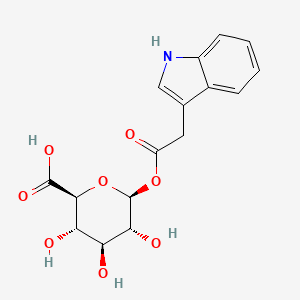
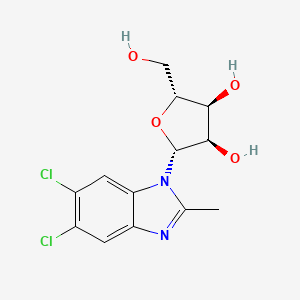
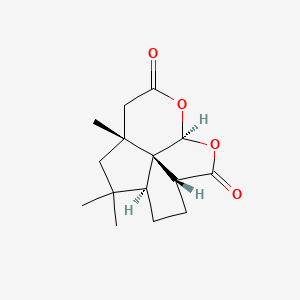
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
